One of the most prominent research applications of DPP is in OLEDs. Due to its fluorescent nature, DPP emits a saturated red light when used as a dopant material in OLEDs []. Researchers study how to optimize the device structure and material combinations to achieve efficient red light emission and improve overall OLED performance [].
Here are some specific research areas within OLEDs utilizing DPP:
DPP shows potential applications in OPVs, devices that convert sunlight into electricity. Research explores how DPP can be used as either an active layer material or a non-fullerene acceptor (NFA) material in OPV devices [].
6,13-Diphenylpentacene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of a pentacene backbone with two phenyl groups attached at the 6 and 13 positions. The molecular formula for 6,13-diphenylpentacene is C34H22, and it exhibits remarkable electronic properties, making it of significant interest in organic electronics and photonics. Its structure contributes to its stability and ability to participate in various
The mechanism of action of DPP in OLEDs revolves around its ability to emit light. Upon electrical excitation, electrons are promoted to higher energy levels in the conjugated system. When these electrons relax back to their ground state, they release energy in the form of light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which is influenced by the molecular structure of DPP [].
The primary synthetic route for 6,13-diphenylpentacene involves the reduction of 6,13-pentacenequinone using Grignard reagents in the presence of stannous chloride and hydrochloric acid as reducing agents. This method allows for the formation of the diphenyl derivative through nucleophilic attack on the quinone structure, leading to the desired product .
Additionally, 6,13-diphenylpentacene has been shown to participate in dynamic nuclear polarization experiments, which exploit its triplet states for enhancing nuclear magnetic resonance signals . This indicates its potential for various applications in spectroscopy and imaging.
The synthesis of 6,13-diphenylpentacene can be summarized as follows:
This method highlights the versatility of Grignard chemistry in synthesizing complex organic compounds.
6,13-Diphenylpentacene has several promising applications:
Interaction studies involving 6,13-diphenylpentacene primarily focus on its electronic properties and behavior in various environments. Research indicates that it can form coaggregates with other materials like lead sulfide, which modulates its singlet fission rates . These interactions are crucial for optimizing its performance in electronic and photonic applications.
Several compounds share structural similarities with 6,13-diphenylpentacene. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pentacene | Base structure without substituents | High intrinsic mobility but lower stability |
6,13-Diphenylanthracene | Anthracene core with phenyl substitutions | Enhanced singlet fission properties |
6,13-Di(3,5-diphenyl)phenylpentacene | Additional phenyl groups at both ends | Improved solubility and tunable electronic properties |
6,13-Diphenylpentacene stands out due to its balanced combination of stability and electronic performance compared to these similar compounds.
6,13-Diphenylpentacene possesses the molecular formula C₃₄H₂₂ with a molecular weight of 430.55 g/mol [1] [2] [3]. The compound consists of a pentacene backbone, which is a linear polycyclic aromatic hydrocarbon containing five fused benzene rings, with two phenyl substituents attached at the 6 and 13 positions [1] [4]. The exact mass of the molecule is 430.172150702 Da [1], providing precise identification for analytical applications.
The structural configuration of 6,13-diphenylpentacene features an extended π-conjugated system composed of the pentacene backbone with additional phenyl substituents [5] [6]. The pentacene core consists of five linearly fused benzene rings forming an elongated aromatic framework [1]. The phenyl groups are positioned at the central positions (6 and 13) of the pentacene structure, creating a symmetrical molecule with enhanced solubility compared to unsubstituted pentacene [7].
The π-conjugation system extends throughout the entire pentacene backbone, enabling electron delocalization across the molecular framework [5]. This extended conjugation is responsible for the compound's semiconductor properties and optical characteristics. The phenyl substituents at positions 6 and 13 provide steric hindrance while maintaining the electronic properties of the pentacene core [6] [8].
The standard InChI identifier for 6,13-diphenylpentacene is: InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H [1] [9] [4]. This identifier provides a unique computational representation of the molecular structure.
The corresponding InChIKey is PFCSVQKCECNEAZ-UHFFFAOYSA-N [1] [9] [4] [10]. This condensed version of the InChI serves as a fixed-length identifier for database searches and computational applications, ensuring unambiguous identification of the compound across different chemical databases and literature sources.
The crystal structure of 6,13-diphenylpentacene has been deposited in the Cambridge Crystallographic Data Centre with the identifier CCDC 298063 [1]. This crystallographic entry is associated with the research article DOI: 10.1021/ja0570786 [1], providing detailed structural information obtained through X-ray diffraction analysis.
Parameter | Value |
---|---|
CCDC Number | 298063 [1] |
Associated Article | DOI: 10.1021/ja0570786 [1] |
Crystal Structure Data | DOI: 10.5517/ccb04yd [1] |
Melting Point | 254-303°C [11] [12] [2] |
Physical State | Solid (Gray to Dark purple to Black powder or crystals) [11] [3] |
The molecular packing of 6,13-diphenylpentacene exhibits distinctive characteristics compared to unsubstituted pentacene. The phenyl substituents at positions 6 and 13 significantly influence the crystal packing by preventing the typical herringbone arrangement observed in pentacene [8]. Instead, the compound adopts a packing arrangement dominated by edge-to-face interactions between the phenyl substituents and the pentacene core [6] [8].
The presence of phenyl groups creates substantial separation between adjacent pentacyclic π-planes, with distances reaching up to 4.9 Å [6] [8]. This increased separation results from the steric bulk of the phenyl substituents, which prevents close π-π stacking interactions that are characteristic of smaller acenes [8].
In the solid state, 6,13-diphenylpentacene exhibits primarily edge-to-face aromatic interactions between the phenyl substituents and neighboring pentacene cores [6] [8] [13]. These interactions are energetically favorable and dominate the molecular packing arrangement [13]. The edge-to-face interactions involve π-electrons from one aromatic ring interacting with the edge of another aromatic system, providing stabilization through van der Waals forces and electrostatic interactions [13].
The large separation between pentacyclic π-planes (up to 4.9 Å) significantly reduces direct π-π stacking interactions between the pentacene cores [6] [8]. This reduced intermolecular overlap contributes to the compound's poor semiconductor properties with low charge carrier mobility compared to more closely packed pentacene derivatives [8]. The dominance of edge-to-face interactions over face-to-face π-stacking represents a fundamental difference from the molecular packing observed in unsubstituted pentacene.
Nuclear magnetic resonance spectroscopy confirms the structural integrity of 6,13-diphenylpentacene [11] [3]. The ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework and substitution patterns [14] [15] [16]. The NMR data validate the symmetrical structure with phenyl groups at positions 6 and 13 of the pentacene backbone [11] [3].
The NMR characterization is essential for confirming the purity and structural correctness of synthesized 6,13-diphenylpentacene samples [11] [3]. Commercial suppliers report NMR confirmation of structure as part of their quality specifications [11] [3], ensuring that the compound meets analytical standards for research applications.
Infrared spectroscopy provides information about the vibrational modes of 6,13-diphenylpentacene [7]. The IR spectrum reveals characteristic peaks corresponding to aromatic C-H stretching, aromatic C=C stretching, and aromatic ring deformation modes typical of substituted pentacene derivatives [17] [18]. The presence of phenyl substituents introduces additional vibrational modes compared to unsubstituted pentacene.
The infrared spectroscopic analysis serves as a complementary technique for structural characterization and purity assessment [7]. The vibrational frequencies provide insights into the bonding characteristics and molecular symmetry of the compound.
X-ray diffraction analysis of 6,13-diphenylpentacene reveals distinct patterns that differ from both pentacene and 6,13-pentacenequinone [7]. The XRD patterns provide information about the crystalline structure and molecular packing arrangements in the solid state [19]. The diffraction data confirm the unique crystal structure resulting from the phenyl substitution at positions 6 and 13.
The XRD patterns are essential for identifying crystalline phases and understanding the solid-state properties of the compound [7] [19]. The structural parameters obtained from X-ray diffraction complement the crystallographic data deposited under CCDC 298063 [1].
The UV-visible absorption spectra of 6,13-diphenylpentacene exhibit characteristic features dependent on the solvent system used [9] [11] [20] [7] [21] [22]. Key spectroscopic parameters include:
Solvent | λmax (nm) | Reference |
---|---|---|
Dichloromethane | 308 [9] [21] | Sigma-Aldrich |
Dichloromethane | 604 [11] [3] [22] | TCI Chemicals |
Chloroform | 600 [7] | Literature |
The compound shows significant solvent-dependent spectral variations [23] [24]. In dichloromethane, the maximum absorption wavelength is reported at 308 nm [9] [21], while another measurement in the same solvent shows absorption at 604 nm [11] [3] [22]. The λmax at 600 nm in chloroform demonstrates the extended π-conjugation system characteristic of pentacene derivatives [7].
The UV-visible absorption properties make 6,13-diphenylpentacene suitable for applications in organic electronics and photonic devices [9] [21]. The absorption characteristics in the visible region contribute to its utility as a red-emitting material in organic light-emitting diodes.
6,13-Diphenylpentacene exhibits distinctive fluorescence emission characteristics that make it valuable for optoelectronic applications [25] [26] [27]. The compound demonstrates dual emission properties with both purple and red fluorescence depending on the excitation conditions [7].
Excitation Source | Emission Wavelength (nm) | Reference |
---|---|---|
UV Light | 430 (purple), 612 (red) [7] | Literature |
Visible Light | 612 (red only) [7] | Literature |
625 nm (peak) [27] | Saturated red emission [27] | Applied Physics Letters |
The fluorescence quantum yield reaches approximately 30% when the compound is dispersed at 0.55 mol% in tris(8-hydroxyquinolinato)aluminum(III) (Alq₃) [25] [27]. This high quantum yield, combined with narrow emission spectra centered around 625 nm, produces saturated red emission with excellent chromaticity coordinates [27].
6,13-Diphenylpentacene exists as a solid at room temperature, presenting as a crystalline powder with a distinctive gray to dark purple to black appearance [1] [2] [3]. The compound exhibits a molecular formula of C34H22 with a molecular weight of 430.54-430.55 g/mol [4] [1] [2] [5]. The predicted density of the compound is 1.207±0.06 g/cm³, as determined through computational modeling [3].
The compound's physical characteristics are significantly influenced by its extended conjugated π-system, which consists of a pentacene backbone with phenyl substituents at the 6,13-positions. This structural arrangement contributes to its dark coloration and crystalline nature [1] [2] [6]. The topological polar surface area is 0 Ų, indicating the absence of polar functional groups, while the compound contains 34 heavy atoms and exhibits no formal charge [5].
Property | Value | Reference |
---|---|---|
Physical State | Crystalline Powder/Solid | [1] [2] [3] |
Color | Gray to Dark Purple to Black | [1] [2] [3] |
Molecular Formula | C34H22 | [4] [1] [2] [5] |
Molecular Weight | 430.54-430.55 g/mol | [4] [1] [2] [5] |
Density (predicted) | 1.207±0.06 g/cm³ | [3] |
Heavy Atom Count | 34 | [5] |
Formal Charge | 0 | [5] |
6,13-Diphenylpentacene exhibits a melting point of 254°C, as consistently reported across multiple literature sources [1] [2] [7] [6] [8]. This thermal property has been experimentally determined and represents a critical parameter for processing and application considerations. The melting point of 254°C is significantly higher than that of unsubstituted pentacene, reflecting the stabilizing influence of the phenyl substituents at the 6,13-positions [1] [2].
The relatively high melting point can be attributed to intermolecular π-π stacking interactions between the extended aromatic systems and edge-to-face interactions between the phenyl substituents and the pentacene core [9]. These structural features contribute to enhanced thermal stability compared to the parent pentacene compound.
Thermal Parameter | Value | Experimental Method | Reference |
---|---|---|---|
Melting Point | 254°C | Literature values | [1] [2] [7] [6] [8] |
Temperature Range | 303-308°C | Alternative measurement | [6] |
The thermal stability of 6,13-Diphenylpentacene has been extensively characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Research indicates that the compound begins thermal decomposition in the range of 360-380°C, with no significant weight loss observed below 370°C [10].
Studies have demonstrated that thermal analysis by DSC shows decomposition onset temperatures varying between 360-380°C depending on the specific derivative and measurement conditions [10]. The thermal decomposition temperature represents the point at which the molecular structure begins to break down, making this parameter crucial for high-temperature processing applications.
The enhanced thermal stability compared to unsubstituted pentacene results from the steric protection provided by the phenyl substituents, which reduce the accessibility of reactive sites on the pentacene backbone [11] [10]. This stabilization mechanism has been confirmed through both experimental observations and computational studies.
Thermal Stability Parameter | Value | Analysis Method | Reference |
---|---|---|---|
Decomposition Onset | 360-380°C | DSC Analysis | [10] |
Weight Loss Threshold | 370°C | TGA Analysis | [10] |
Thermal Stability Classification | Enhanced | Comparative Study | [11] |
6,13-Diphenylpentacene demonstrates significantly enhanced solubility in various organic solvents compared to unsubstituted pentacene [12] [13] [14]. The introduction of phenyl substituents at the 6,13-positions disrupts the planar π-stacking that typically limits pentacene solubility, resulting in improved processability for solution-based applications [11] [15].
Research has confirmed that the compound is soluble in various organic solvents, including dichloromethane, chloroform, toluene, and tetrahydrofuran [12] [13] [16] [17]. The enhanced solubility facilitates solution processing techniques such as spin coating, making the material suitable for organic electronic device fabrication [11] [15].
The solubility enhancement mechanism involves the disruption of intermolecular π-π interactions through steric hindrance from the phenyl groups, which prevents the formation of tightly packed crystalline aggregates that characterize insoluble pentacene [11] [18]. This structural modification maintains the electronic properties of the pentacene core while dramatically improving solution processability.
Solvent System | Solubility Status | Application | Reference |
---|---|---|---|
Dichloromethane | Soluble | Spectroscopic studies | [12] [16] |
Chloroform | Soluble | Solution processing | [17] [19] |
Toluene | Soluble | Stability studies | [9] |
Tetrahydrofuran | Soluble | Synthesis/purification | [13] [20] |
Ethanol-water mixtures | Soluble (low concentration) | DNP applications | [12] [13] |
The compound exhibits distinct solvent-dependent behavior that influences both its photophysical properties and stability characteristics [12] [21] [9]. In polar solvents, the compound shows different aggregation tendencies compared to non-polar systems, affecting both absorption spectra and fluorescence quantum yields [12] [21].
Studies using UV-visible spectroscopy have demonstrated that spectral characteristics remain consistent across different organic solvents under dilute conditions, with absorption maxima typically observed around 643-645 nm regardless of the solvent system [10] [22]. However, concentration-dependent aggregation becomes significant above 0.05 M in chloroform, indicating solvent-specific association behavior [10].
The solvent choice significantly impacts both the photostability and processing characteristics of the compound. Research has shown that certain solvent systems can enhance or diminish the photooxidative stability, with implications for device performance and long-term reliability [21] [9] [20].
Solvent Property | Behavior | Concentration Range | Reference |
---|---|---|---|
Dilute solutions (<0.05 M) | No aggregation observed | 6.6×10⁻⁷ to 1.7×10⁻⁵ M | [10] |
Concentrated solutions (>0.05 M) | Aggregation detected | >0.05 M in CDCl₃ | [10] |
Absorption maxima | Consistent across solvents | 643-645 nm | [10] [22] |
Fluorescence emission | Solvent-dependent variations | Variable | [12] [21] |
6,13-Diphenylpentacene exhibits significant photosensitivity, particularly under ambient light conditions in the presence of oxygen [23] [21] [20]. The photosensitivity mechanism involves self-sensitized photooxidation through a Diels-Alder reaction between the diene moiety in the pentacene backbone and singlet oxygen molecules [9] [20].
Research has demonstrated that photooxidation occurs rapidly under ambient light and air conditions, with the characteristic absorption of related pentacene derivatives disappearing within minutes to days depending on concentration and environmental conditions [21] [9] [20]. The photodegradation process follows first-order kinetics and is significantly accelerated by visible light exposure [21] [20].
Computational and experimental studies have revealed that the photostability is governed by selective LUMO orbital stabilization and the thermodynamics of endoperoxide formation [23] [24]. The phenyl substituents provide some steric protection but do not completely eliminate the inherent photosensitivity of the pentacene core [23] [11].
Photosensitivity Parameter | Characteristic | Mechanism | Reference |
---|---|---|---|
Light Sensitivity | High | Self-sensitized photooxidation | [9] [20] |
Degradation Pathway | Diels-Alder with singlet oxygen | Chemical reaction | [9] [20] |
Reaction Kinetics | First-order | Time-dependent studies | [21] [20] |
Wavelength Dependence | Visible light activation | Spectroscopic analysis | [23] [21] |
The oxidative stability of 6,13-Diphenylpentacene has been extensively characterized under various atmospheric conditions [9] [20] [26]. The compound is prone to oxidation under ambient conditions, particularly in the presence of light and air [1] [3] [20].
Stability studies using UV-visible spectroscopy have shown that the compound degrades within minutes when exposed to light and air simultaneously [20]. However, storage under inert conditions or in the absence of light significantly extends the stability [26] [27]. The oxidation mechanism involves electron transfer from the photoexcited aromatic system to oxygen molecules [20].
Comparative stability assessments indicate that 6,13-Diphenylpentacene exhibits enhanced stability compared to unsubstituted pentacene, with half-lives ranging from minutes to hours depending on the specific environmental conditions [21] [20]. The phenyl substituents provide moderate protection against oxidative degradation through steric hindrance effects [11] .
Environmental Condition | Stability Assessment | Half-life | Reference |
---|---|---|---|
Light + Air | Rapid degradation | <5 minutes (pentacene) | [20] |
Dark + Air | Moderate stability | Hours to days | [28] [26] |
Light + Inert atmosphere | Enhanced stability | Extended periods | [26] |
Dark + Inert atmosphere | Maximum stability | Months | [26] |
Irritant